6-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl)hexanamide 6-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl)hexanamide
Brand Name: Vulcanchem
CAS No.: 880810-58-2
VCID: VC4346591
InChI: InChI=1S/C19H20N4O2/c24-18(22-15-7-6-11-20-13-15)10-2-1-5-12-23-14-21-17-9-4-3-8-16(17)19(23)25/h3-4,6-9,11,13-14H,1-2,5,10,12H2,(H,22,24)
SMILES: C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCCC(=O)NC3=CN=CC=C3
Molecular Formula: C19H20N4O2
Molecular Weight: 336.395

6-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl)hexanamide

CAS No.: 880810-58-2

Cat. No.: VC4346591

Molecular Formula: C19H20N4O2

Molecular Weight: 336.395

* For research use only. Not for human or veterinary use.

6-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl)hexanamide - 880810-58-2

Specification

CAS No. 880810-58-2
Molecular Formula C19H20N4O2
Molecular Weight 336.395
IUPAC Name 6-(4-oxoquinazolin-3-yl)-N-pyridin-3-ylhexanamide
Standard InChI InChI=1S/C19H20N4O2/c24-18(22-15-7-6-11-20-13-15)10-2-1-5-12-23-14-21-17-9-4-3-8-16(17)19(23)25/h3-4,6-9,11,13-14H,1-2,5,10,12H2,(H,22,24)
Standard InChI Key UYTQEZCMMTZSJU-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCCC(=O)NC3=CN=CC=C3

Introduction

6-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl)hexanamide is a synthetic organic compound featuring a quinazolinone core and a pyridine-linked hexanamide chain. The quinazolinone scaffold is widely recognized for its therapeutic potential, particularly in antimicrobial, anticancer, and anti-inflammatory applications. The pyridine moiety further enhances its bioactivity by contributing to molecular interactions with biological targets.

Structural Overview

The compound can be described as follows:

  • Core Structure: Quinazolinone (a bicyclic aromatic system with a ketone group at position 4).

  • Side Chain: Hexanamide linked via the nitrogen atom at position 3 of the quinazolinone.

  • Substituent: Pyridin-3-yl group attached to the hexanamide nitrogen.

This structure suggests potential for biological activity due to the presence of hydrogen-bond donors/acceptors and aromatic systems conducive to π-stacking interactions.

Synthesis Pathways

The synthesis of 6-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl)hexanamide typically involves:

  • Formation of Quinazolinone Core:

    • Condensation of anthranilic acid derivatives with formamides or similar reagents.

    • Cyclization to yield the quinazolinone backbone.

  • Hexanamide Chain Introduction:

    • Reaction of hexanoic acid derivatives with amines under amide bond-forming conditions.

    • Coupling agents like carbodiimides may be used.

  • Pyridine Substitution:

    • Incorporation of pyridine groups via nucleophilic substitution or reductive amination.

The reaction sequence ensures precise functionalization at desired positions, yielding high-purity products.

Analytical Characterization

Key analytical techniques used to confirm the structure and purity include:

  • NMR Spectroscopy:

    • Proton (1^1H) and carbon (13^13C) NMR confirm chemical shifts corresponding to quinazolinone, hexanamide, and pyridine groups.

  • Mass Spectrometry (MS):

    • Molecular ion peak confirms the molecular weight.

  • Infrared (IR) Spectroscopy:

    • Characteristic C=O stretching (~1680 cm1^{-1}) for quinazolinone.

    • Amide NH stretching (~3200–3400 cm1^{-1}).

  • X-ray Crystallography (if applicable):

    • Provides detailed structural data, including bond lengths and angles.

Comparative Table: Quinazolinone Derivatives

Property6-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl)hexanamideRelated Quinazolinones (e.g., Indolylquinazolinones)
Core StructureQuinazolinoneQuinazolinone
Functional GroupsHexanamide, PyridineIndole, Alkyl Chains
Known ActivitiesAntimicrobial (potential), Anticancer (potential)Anticancer, Antibacterial
Synthesis ComplexityModerateModerate
Analytical TechniquesNMR, MS, IRNMR, MS, IR

Future Research Directions

To fully explore the potential of this compound, future studies should focus on:

  • Biological Screening:

    • Evaluate antimicrobial, anticancer, and anti-inflammatory activities in vitro and in vivo.

  • Molecular Docking Studies:

    • Predict interactions with biological targets such as enzymes or receptors.

  • Structure-Activity Relationship (SAR):

    • Modify substituents on the quinazolinone core or pyridine group to optimize activity.

  • Pharmacokinetics and Toxicology:

    • Assess absorption, distribution, metabolism, excretion (ADME), and safety profiles.

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